
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile (DCPMM) is an organonitrogen compound, which is a derivative of morpholine and acetonitrile. It is a white crystalline solid with a melting point of approximately 140°C, and is soluble in water and methanol. DCPMM has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its low cost.
Aplicaciones Científicas De Investigación
Optimization in Kinase Inhibition A study highlighted the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, for their potent inhibitory activity against Src kinase. This research demonstrated the significance of modifying specific groups to enhance the inhibition of Src kinase activity and Src-mediated cell proliferation, with implications for cancer treatment strategies. The study found that certain modifications, such as replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group, significantly increased inhibition effectiveness, showcasing the potential for developing more potent inhibitors for therapeutic applications (Boschelli et al., 2001).
Spectroscopic Characterization Another research avenue involved the synthesis and X-ray structure analysis of compounds containing morpholine, including 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine. This study offered insights into the structural and photophysical properties of such compounds, highlighting their potential in photophysical applications. The detailed analysis of absorption spectra and emission properties underscores the importance of structural characterization in understanding the photophysical behaviors of organic compounds (Chin et al., 2010).
Crystal Structure Analysis The crystal structure of compounds structurally similar to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, such as dimethomorph, was analyzed to understand better the molecular configuration and its implications on fungicidal activity. This research provides valuable insights into the molecular design of effective fungicides by examining the dihedral angles between central and terminal rings, contributing to the development of agricultural chemicals with improved efficacy (Kang et al., 2015).
Exploration of Optoelectronic Properties A study on hydroquinoline derivatives, structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, explored their optoelectronic and nonlinear properties through a DFT approach. The research aimed at understanding these compounds' structural, electronic, optical, and charge transport properties. Findings suggest potential applications in developing multifunctional materials for optoelectronic devices, indicating the broad applicability of such compounds beyond pharmaceuticals (Irfan et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYKBMCHVJDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


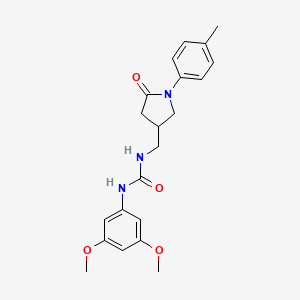

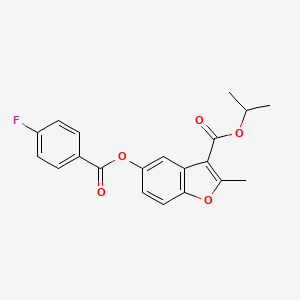
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
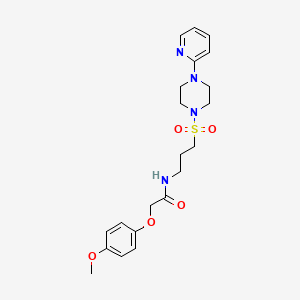
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
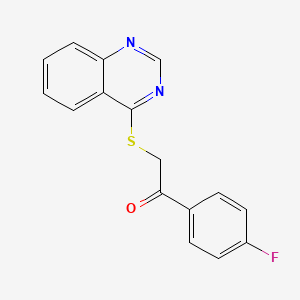
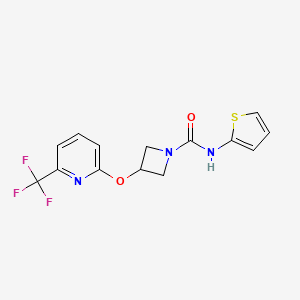
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)